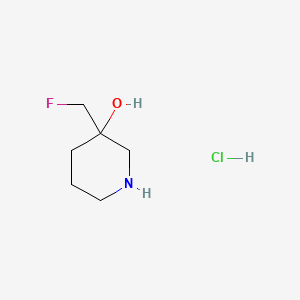

3-(Fluoromethyl)piperidin-3-ol hydrochloride

Description

3-(Fluoromethyl)piperidin-3-ol hydrochloride is a fluorinated piperidine derivative characterized by a hydroxyl group and a fluoromethyl substituent at the 3-position of the piperidine ring. The fluoromethyl group enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism, while the hydroxyl group may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name |

3-(fluoromethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-4-6(9)2-1-3-8-5-6;/h8-9H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTQGADAYFUKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CF)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2306262-40-6 | |

| Record name | 3-Piperidinol, 3-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306262-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 3-(Fluoromethyl)piperidin-3-ol hydrochloride typically involves multiple steps. One common synthetic route includes the fluoromethylation of piperidin-3-ol, followed by the formation of the hydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-(Fluoromethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluoromethyl group or convert the hydroxyl group to a different functional group.

Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The incorporation of fluorine into organic compounds often enhances their pharmacological properties. Specifically, 3-(Fluoromethyl)piperidin-3-ol hydrochloride serves as a valuable scaffold in the design of new drugs targeting various neurological disorders. Studies have indicated that compounds containing fluorinated piperidine structures can exhibit improved binding affinities to neurotransmitter receptors, making them promising candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

1.2 Mechanism of Action

Research indicates that the trifluoromethyl group significantly influences the compound's interaction with biological targets. For instance, it has been observed that fluorination can lower the pKa of compounds, enhancing their oral bioavailability and absorption rates . This property is crucial for developing effective therapeutics that require optimal pharmacokinetics.

2.1 Biological Studies

The compound has been utilized as a research tool to investigate its interactions with various biological systems. Its ability to modulate neurotransmitter systems allows researchers to explore underlying mechanisms of action for related drugs . For example, studies have shown that 3-(Fluoromethyl)piperidin-3-ol hydrochloride can selectively bind to serotonin receptors, which could lead to advancements in antidepressant therapies .

2.2 Case Studies

Several case studies have documented the efficacy of fluorinated piperidines in clinical settings:

- Study on Neurotransmitter Modulation : A study demonstrated that derivatives of 3-(Fluoromethyl)piperidin-3-ol hydrochloride exhibited significant agonist activity at serotonin receptors, suggesting potential use in treating mood disorders .

- Alzheimer’s Disease Research : Another investigation highlighted its role in inhibiting acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s patients. The findings suggest that this compound could serve as a lead structure for developing new Alzheimer's medications .

Synthesis and Structural Insights

3.1 Synthesis Pathways

The synthesis of 3-(Fluoromethyl)piperidin-3-ol hydrochloride typically involves several key reactions:

- Fluorination Reactions : Various methods for introducing the fluoromethyl group include using reagents like trifluoromethylsilane or sodium trifluoroacetate.

- Piperidine Derivatives : The synthesis often starts from commercially available piperidine derivatives, which are subsequently modified to incorporate the fluoromethyl group .

3.2 Structural Characteristics

The molecular formula for 3-(Fluoromethyl)piperidin-3-ol hydrochloride is , with a molecular weight of approximately 145.17 g/mol. Its structural features contribute significantly to its biological activity and potential therapeutic applications.

Data Tables

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl and hydroxyl groups play crucial roles in its binding to target molecules, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Methylpiperidin-3-ol Hydrochloride (CAS 955028-98-5)

- Structure : Features a methyl group instead of fluoromethyl at the 3-position.

- Key Differences: The absence of fluorine reduces electronegativity and lipophilicity (logP ≈ 0.5 vs.

- Applications : Methyl-substituted analogs are often used as intermediates in synthesizing more complex bioactive molecules .

(3S,5R)-5-Trifluoromethyl-piperidin-3-ol Hydrochloride (CAS 2891580-85-9)

- Structure : Contains a trifluoromethyl group at the 5-position and hydroxyl at 3-position.

- Key Differences : The trifluoromethyl group introduces stronger electron-withdrawing effects and greater steric bulk compared to fluoromethyl, which may alter receptor-binding kinetics .

- Applications : Trifluoromethyl groups are common in drugs targeting G protein-coupled receptors (GPCRs) due to their metabolic stability .

(5-Fluoropiperidin-3-yl)methanol Hydrochloride (CAS 1356342-54-5)

- Structure : Fluorine at the 5-position and hydroxymethyl at 3-position.

- Positional isomerism (fluorine at 5 vs. 3) may affect target engagement .

Aromatic and Heterocyclic Substituents

3-(3-Bromophenyl)piperidin-3-ol Hydrochloride

3-(3-(Trifluoromethyl)phenyl)piperidin-3-ol Hydrochloride

- Structure : Trifluoromethylphenyl substituent.

- Key Differences : The aromatic trifluoromethyl group combines steric bulk and strong electron-withdrawing effects, likely enhancing binding to aromatic residue-rich targets (e.g., serotonin receptors) .

Ring Size and Saturation Variations

3-(Fluoromethyl)-3-Methylpyrrolidine Hydrochloride (CAS 1823319-20-5)

- Structure : Pyrrolidine (5-membered ring) with fluoromethyl and methyl groups.

- Pyrrolidines often exhibit faster metabolic clearance than piperidines .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 3-(Fluoromethyl)piperidin-3-ol HCl | C6H11ClFNO | Not provided | 3-Fluoromethyl, 3-OH | 167.61 | High electronegativity, CNS potential |

| 3-Methylpiperidin-3-ol HCl | C6H14ClNO | 955028-98-5 | 3-Methyl, 3-OH | 163.64 | Intermediate, lower lipophilicity |

| (3S,5R)-5-Trifluoromethyl-piperidin-3-ol HCl | C6H11ClF3NO | 2891580-85-9 | 5-CF3, 3-OH | 205.61 | Enhanced metabolic stability |

| 3-(3-Bromophenyl)piperidin-3-ol HCl | C11H15BrClNO | 885682-30-4 | 3-Bromophenyl, 3-OH | 292.61 | High steric bulk, hydrophobic binding |

| 3-(Fluoromethyl)-3-Methylpyrrolidine HCl | C6H13ClFN | 1823319-20-5 | Pyrrolidine, 3-Fluoromethyl | 153.63 | Faster clearance, conformational rigidity |

Biological Activity

3-(Fluoromethyl)piperidin-3-ol hydrochloride (CAS No. 2306262-40-6) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and binding affinity to biological targets.

Chemical Structure and Properties

The structure of 3-(Fluoromethyl)piperidin-3-ol hydrochloride can be represented as follows:

This compound contains a piperidine ring with a hydroxyl group and a fluoromethyl substituent, which contribute to its unique biological profile.

The biological activity of 3-(Fluoromethyl)piperidin-3-ol hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluoromethyl group enhances hydrophobic interactions, potentially increasing the compound's affinity for target proteins, such as neurotransmitter receptors and enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including 3-(Fluoromethyl)piperidin-3-ol, exhibit anticancer properties. For example, research has shown that certain piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. In vitro studies demonstrated that compounds similar to 3-(Fluoromethyl)piperidin-3-ol hydrochloride exhibited cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(Fluoromethyl)piperidin-3-ol | FaDu (hypopharyngeal) | 15 | Apoptosis induction |

| Piperidine derivative X | A549 (lung) | 10 | Caspase activation |

Anti-inflammatory Activity

In addition to anticancer effects, derivatives of piperidine have been evaluated for anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokine production and reduce edema in animal models. For instance, a trifluoromethyl piperidine derivative demonstrated significant anti-inflammatory activity comparable to indomethacin in acute inflammation models .

Neuroprotective Effects

The neuroprotective potential of 3-(Fluoromethyl)piperidin-3-ol hydrochloride has also been explored. Compounds containing piperidine structures have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the management of neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, these compounds may help in increasing acetylcholine levels in the brain, thereby enhancing cognitive function .

Case Studies

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of several piperidine derivatives, including 3-(Fluoromethyl)piperidin-3-ol hydrochloride, on FaDu hypopharyngeal tumor cells. The results indicated significant apoptosis induction at concentrations as low as 15 µM.

- Anti-inflammatory Testing : In vivo studies using mouse models demonstrated that the trifluoromethyl derivative exhibited up to 52% edema inhibition when compared to control groups treated with standard anti-inflammatory medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.